molecular formula C23H24N2O3 B1146965 (1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10 CAS No. 1246818-55-2

(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10

Cat. No.: B1146965
CAS No.: 1246818-55-2
M. Wt: 386.517
InChI Key: JOTWZGIFEGRKFM-VVAHOJQESA-N
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Description

The compound (1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10 (CAS: 105310-75-6, deuterated as -d10) is a cyclopropane carboxamide derivative with a stereospecific configuration (1R,2S). Its structure features a phenyl group, a cyclopropane ring, and an isoindole-1,3-dione moiety linked via a methyl group. The deuterated form (-d10) introduces ten deuterium atoms, likely at the ethyl (N,N-diethyl) and aromatic positions, enhancing metabolic stability for pharmaceutical applications . This compound is a key intermediate in synthesizing Milnacipran hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat fibromyalgia and depression .

Properties

IUPAC Name

(1R,2S)-2-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-3-24(4-2)22(28)23(16-10-6-5-7-11-16)14-17(23)15-25-20(26)18-12-8-9-13-19(18)21(25)27/h5-13,17H,3-4,14-15H2,1-2H3/t17-,23+/m1/s1/i1D3,2D3,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTWZGIFEGRKFM-VVAHOJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C(=O)[C@@]1(C[C@@H]1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10 typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the cyclopropane ring, introduction of the phenyl group, and subsequent functionalization to introduce the dioxoisoindolyl and pentadeuterioethyl groups. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to ensure regioselectivity and stereoselectivity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antidepressant Activity

Milnacipran, the parent compound of (1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10, is primarily utilized in the treatment of major depressive disorder (MDD) and fibromyalgia. The compound acts by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in mood regulation. Research indicates that derivatives like this compound may enhance the efficacy and reduce side effects associated with traditional antidepressants .

Pain Management

Research has also suggested that milnacipran and its derivatives can be beneficial in managing chronic pain conditions. The dual action on serotonin and norepinephrine pathways plays a crucial role in modulating pain perception. Studies have shown that compounds similar to this compound can lead to significant analgesic effects in preclinical models .

Case Studies

A notable case study evaluated the antiproliferative activity of novel indole/1,2,4-triazole-chalcone hybrids that share structural similarities with milnacipran derivatives. These compounds demonstrated significant anticancer activity with selectivity ratios indicating their potential for targeted cancer therapy . Additionally, compounds exhibiting similar structural features were tested against epidermal growth factor receptor (EGFR) and c-MET pathways, showing promising results in inhibiting these critical targets in cancer progression .

Synthesis Pathways

The synthesis of this compound involves multiple steps including the formation of the isoindole core followed by cyclopropanation reactions. Detailed synthetic routes can provide insights into improving yield and purity for pharmaceutical applications .

Mechanism of Action

The mechanism of action of (1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can modulate the activity of the target protein. This modulation can occur through various pathways, including inhibition of enzyme activity, alteration of protein conformation, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents/Modifications CAS RN Molecular Weight Key Features
Target Compound (-d10) Isoindolyl-d10, N,N-diethyl 105310-75-6 ~372.42* Deuterated for metabolic stability; chiral cyclopropane core .
Milnacipran Related Compound C Isoindolyl, N,N-diethyl 45-1443680 362.42 Non-deuterated analog; used in SNRI synthesis .
(1S,2R)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-carboxamide Hydroxymethyl, N,N-diethyl 172015-99-5 246.35 Polar hydroxymethyl group enhances solubility; reduced steric bulk .
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide 4-Methoxyphenoxy, N,N-diethyl - 338.40 Phenoxy substituent alters electronic properties; diastereomeric mixture .
2-[(1,3-Dioxo-2-isoindolyl)methyl]-N,N-diethyl-1-phenyl-1-cyclopropanecarboxamide Isoindolyl, N,N-diethyl 1100753-09-0 376.40 Structural isomer; higher molecular weight due to extended substituents .

*Estimated based on non-deuterated MW (362.42) + 10 deuterium substitutions.

Physical and Chemical Properties

  • Target Compound (-d10): Density 1.293 g/cm³, melting point 130–132°C, boiling point 535.6°C. Deuteration reduces metabolic degradation without altering primary physical properties .
  • Milnacipran Related Compound C: Similar physical properties but lacks deuterium; shorter half-life in vivo due to faster CYP450-mediated oxidation .
  • (1S,2R)-Hydroxymethyl Derivative: Lower molecular weight (246.35) and higher polarity due to the hydroxymethyl group, improving aqueous solubility but reducing lipophilicity .

Stability and Reactivity

  • Deuterated vs. Non-Deuterated: The -d10 variant exhibits 2–3× longer half-life in hepatic microsomes due to deuterium’s kinetic isotope effect .
  • Isoindolyl vs. Phenoxy Groups: Isoindolyl derivatives (e.g., target compound) show higher enzymatic stability than phenoxy analogs, which are prone to oxidative cleavage .

Biological Activity

(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10 is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • CAS Number: 105310-75-6
  • Molecular Formula: C22H22N2O3
  • Molecular Weight: 362.42 g/mol

The compound exhibits multiple mechanisms that contribute to its biological activity:

  • Neuroprotective Effects : Preliminary studies suggest that it may mimic neuroprotective mechanisms similar to those of basic fibroblast growth factor (bFGF), which is crucial for neuronal survival and function .
  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases involved in cellular signaling pathways, which may contribute to its therapeutic effects in neurodegenerative diseases .

Pharmacological Studies

Research indicates that (1R,2S)-2-[...]-d10 displays significant activity in various biological assays:

Study Findings
Neuroprotection in vitroDemonstrated protective effects against oxidative stress in neuronal cell cultures .
Kinase inhibitionInhibits S6 kinase activity, impacting protein synthesis and cell growth pathways .
Anti-inflammatory propertiesExhibits modulation of inflammatory cytokines in animal models .

Case Studies

  • Neurodegenerative Disease Models : In a study utilizing mouse models of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation .
  • Cancer Research : The compound has been evaluated for its potential anti-cancer properties. In vitro studies showed that it inhibited the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Safety and Toxicology

The safety profile of (1R,2S)-2-[...]-d10 has been assessed in various studies:

  • Acute Toxicity : No significant acute toxicity was observed at therapeutic doses in animal models.
  • Long-term Effects : Chronic administration studies are ongoing to evaluate potential long-term effects on organ systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10
Reactant of Route 2
Reactant of Route 2
(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10

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